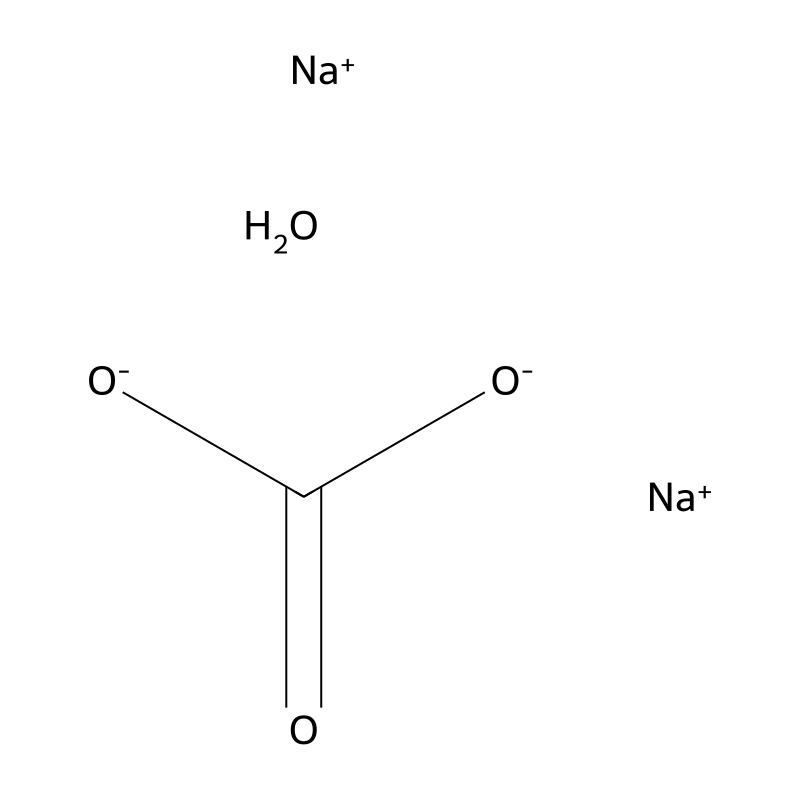

Sodium carbonate monohydrate

CNa2O3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CNa2O3

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 30.7 g/100 g water at 25 °C

Solubility in water at 0, 10, 20 and 30 °C is 6, 8.5, 17 and 28 wt %, respectively.

Soluble in water

Sparingly soluble in ethanol; insoluble in acetone

For more Solubility (Complete) data for Sodium carbonate (6 total), please visit the HSDB record page.

Solubility in water, g/100ml at 20 °C: 30

Canonical SMILES

Buffering Agent

- Due to its ability to react with both acids and bases, sodium carbonate monohydrate acts as an effective buffer in chemical solutions. Buffers help maintain a stable pH within a specific range, which is crucial for many biological and chemical reactions.

- Researchers utilize sodium carbonate monohydrate in preparing buffer solutions for various purposes, including:

Precursor for Other Sodium Compounds

- Sodium carbonate monohydrate serves as a starting material for synthesizing other sodium compounds.

- Through a process called calcination (heating), researchers can convert sodium carbonate monohydrate to sodium carbonate (Na2CO3), also known as soda ash. American Elements:

- Sodium carbonate is a versatile industrial chemical used in numerous applications, and its production often relies on sodium carbonate monohydrate as a feedstock.

Sodium carbonate monohydrate, with the chemical formula Na₂CO₃·H₂O, is a hydrated form of sodium carbonate. This compound appears as a white crystalline powder and is known for its hygroscopic nature, meaning it can absorb moisture from the air. Sodium carbonate monohydrate is part of a larger family of sodium carbonate hydrates, which includes sodium carbonate decahydrate and sodium carbonate heptahydrate. It is commonly referred to as thermonatrite and is utilized in various industrial and laboratory applications due to its alkaline properties and buffering capacity .

Sodium carbonate monohydrate is generally considered safe for handling with proper precautions. However, it can cause irritation to the skin, eyes, and respiratory system upon contact or inhalation []. Here are some safety points:

- Wear gloves, eye protection, and a respirator when handling the compound.

- Avoid contact with skin and eyes.

- Wash hands thoroughly after handling.

- Store in a cool, dry place in a sealed container.

- Acid-Base Reactions: When sodium carbonate reacts with an acid, it produces carbon dioxide gas, water, and a corresponding salt. For example:This reaction highlights its use in neutralizing acids .

- Dehydration: Upon heating, sodium carbonate monohydrate can lose water to form anhydrous sodium carbonate:The kinetics of this dehydration process have been studied extensively, revealing that it follows Avrami–Erofeyev kinetics .

- Formation of Sodium Bicarbonate: Sodium carbonate can react with carbon dioxide and water to form sodium bicarbonate:This reaction is significant in various applications, including food processing and pharmaceuticals .

Sodium carbonate monohydrate can be synthesized through several methods:

- Solvay Process: This widely used industrial method involves reacting sodium chloride with ammonia and carbon dioxide in water to produce sodium bicarbonate, which is then heated to yield sodium carbonate:

- Leblanc Process: An older method that involves treating sodium chloride with sulfuric acid and limestone to produce sodium carbonate through a series of reactions involving calcium sulfide .

- Natural Sources: Sodium carbonate can also be extracted from mineral deposits such as trona ore or produced from the ashes of certain plants .

Sodium carbonate monohydrate has diverse applications across various fields:

- Industrial Uses: It is primarily used in glass manufacturing, where it acts as a flux to lower the melting point of silica.

- Pharmaceuticals: As a buffer in drug formulations and as an excipient in tablets.

- Water Treatment: Employed to soften water by precipitating calcium and magnesium ions.

- Household Products: Found in detergents and cleaning agents due to its alkaline properties .

Research on sodium carbonate monohydrate often focuses on its interactions with other compounds:

- Buffering Capacity: Studies indicate that it effectively stabilizes pH levels when mixed with weak acids or bases.

- Carbon Dioxide Absorption: Sodium carbonate solutions can absorb carbon dioxide from the atmosphere, forming sodium bicarbonate over time .

- Reactivity with Acids: Its ability to release carbon dioxide upon reaction with acids has been explored for applications in food science and pharmaceuticals.

Sodium carbonate monohydrate shares similarities with several other compounds within the carbonate family. Here are some notable comparisons:

| Compound | Formula | Unique Characteristics |

|---|---|---|

| Sodium Carbonate | Na₂CO₃ | Anhydrous form; widely used as soda ash |

| Sodium Bicarbonate | NaHCO₃ | Known as baking soda; acts as a leavening agent |

| Sodium Carbonate Decahydrate | Na₂CO₃·10H₂O | More stable at lower temperatures; effloresces easily |

| Potassium Carbonate | K₂CO₃ | Similar uses but derived from potassium; more soluble |

| Ammonium Carbonate | (NH₄)₂CO₃ | Used primarily as a fertilizer; decomposes easily |

Sodium carbonate monohydrate's uniqueness lies in its hydration state, which affects its stability and reactivity compared to other forms of sodium carbonate and related compounds .

Physical Description

Colourless crystals or white, granular or crystalline powder; The anhydrous form is hygroscopic, the decahydrate efflorescent

White or grayish-white odorless solid; Hygroscopic; [HSDB] White hygroscopic powder; [Sigma-Aldrich MSDS]

WHITE HYGROSCOPIC POWDER.

Color/Form

White hygroscopic powder

White ... small crystals or monoclinic powde

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Density

Odorless, small crystals or crystalline powder; alkaline taste. Stable at ordinary temperatures and atmospheric conditions; dries out somewhat in warm, dry air above 50 °C; becomes anhydrous at 100 °C. Density: 2.25; also reported at 1.55. Soluble in 3 parts water, 1.8 parts boiling water, 7 parts glycerol. Insoluble in alcohol. /Sodium carbonate monohydrate/

Transparent crystals; readily effloresces on exposure to air; density 1.46; MP 34 °C; soluble in 2 parts cold, 0.25 parts boiling water, in glycerol; insoluble in alcohol; aqueous solution is strongly alkaline /Sodium carbonate decahydrate/

Hexagonal crystals; density: 4.7 g/cu cm; Mohs hardness 4 /Trona/

Bulk density: 0.59-1.04 g/mL

2.5 g/cm³

Odor

Decomposition

Begins to decompose at 400 degrees C to evolve carbon dioxide gas.

When heated to decomposition it emits toxic fumes of Na2O.

Melting Point

851 °C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 90 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 85 of 90 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Occasionally, for dermatitides topically as a lotion.

Medication (Vet): Has been used as an emetic. In solution to cleanse skin, in eczema, to soften scabs of ringworm.

Sodium bicarbonate infusion is widely recommended ... for patients who present with self-poisoning from tricyclic antidepressives. Cardiac conduction disorders could also be treated or prevented by means of such an infusion. The scientific basis for these recommendations was investigated by using Medline to search for publications about clinical studies that supported the use of sodium carbonate; 111 articles were scrutinized. Observational studies and case reports mention a rapid improvement in hypotension and cardiac arrhythmias following the administration of sodium bicarbonate. Results from animal experiments are contentious; it is not clear whether alkalinization or the administration of extra sodium causes the effect. Randomized studies in patients have not been carried out. As the toxicity of sodium bicarbonate is low, and its potential benefit appears to be high, /the authors/ recommend its use, despite the lack of scientific evidence. No recommendations concerning dosing, concentration and the length of the therapy can be provided on the basis of the literature.

For more Therapeutic Uses (Complete) data for Sodium carbonate (8 total), please visit the HSDB record page.

Mechanism of Action

Pictograms

Irritant

Impurities

Sodium carbonate can be produced from minerals which contain sodium carbonate. It is present in large deposits in Africa and the United States as either carbonate or trona, a mixed ore of equal molar amounts of the carbonate and bicarbonate. However, about 70% of the world production capacity of sodium carbonate is manufactured by the Solvay (ammonia soda) process, whereby ammonia is added to a solution of sodium chloride. Carbon dioxide is then bubbled through to precipitate the bicarbonate, NaHCO3. The sodium bicarbonate is decomposed by heat producing sodium carbonate. The traditional Solvay process is utilized in most parts of the world, with the exception of the U.S., where all production is based on the minerals which contain sodium carbonate.

The purity of natural soda ash is quite high (99.88%) with the iron content as low as 7-9 ppm & chlorine content < 0.02%

Typical analysis /of sodium carbonate via the ammonia-soda (Solvay) process/: Na2CO3 99.6%; NaCl, 0.15%; Na2SO4, 0.02%; Fe2O3, 0.002%; CaO, 0.01%; MgO, 0.02%.

For soda ash produced from trona, the following are typical analysis figures: Na2CO3 99.6%; NaCl, 0.035%; Na2SO4, 0.1%; Fe2O3, 0.001%; CaO, 0.01%; MgO, 0.003%.

Other CAS

Absorption Distribution and Excretion

Filtered and reabsorbed by the kidney; less than 1% of filtered bicarbonate is excreted.

Distribution occurs naturally and is confined to the systemic circulation.

The major extracellular buffer in the blood and the interstitial fluid of vertebrates is the bicarbonate buffer system ... . Carbon dioxide from the tissues diffuses rapidly into red blood cells, where it is hydrated with water to form carbonic acid. This reaction is accelerated by carbonic anhydrase, an enzyme present in high concentrations in red blood cells. The carbonic acid formed dissociates into bicarbonate and hydrogen ions. Most of the bicarbonate ions diffuse into the plasma. Since the ratio of H2CO3 to dissolved CO2 is constant at equilibrium, pH may be expressed in terms of bicarbonate ion concentration and partial pressure of CO2 by means of the Henderson-Hasselbach equation: pH = pk + log [HCO3-]/aPCO2. The blood plasma of /humans/ normally has a pH of 7.40. Should the pH fall below 7.0 or rise above 7.8, irreversible damage may occur. Compensatory mechanisms for acid-base disturbances function to alter the ratio of HCO3 - to PCO2 , returning the pH of the blood to normal. ... The uptake of sodium, via exposure to sodium carbonate, is much less than the uptake of sodium via food. Therefore, sodium carbonate is not expected to be systemically available in the body. Furthermore ... an oral uptake of sodium carbonate will result in a neutralization in the stomach due to the gastric acid.

Metabolism Metabolites

Associated Chemicals

Sodium carbonate decahydrate; 6132-02-1

Sodium carbonate heptahydrate; 56399-31-6

Wikipedia

Aniline

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Agrochemicals -> Pesticides

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes

Cosmetics -> Bulking; Buffering

Methods of Manufacturing

In the /sesquicarbonate/ process, the crushed ore is dissolved in hot (95 °C) return liquor, clarified, filtered and sent to cooling crystallizers where sodium sesquicarbonate ... is formed. Carbon is added to the filters to control any crystal modifying organics. The sesquicarbonate crystals are hydrocloned, centrifuged, and calcined (110-175 °C) using either indirect steam heat or combustion gases. This product has a typical bulk density of around 0.89 g/mL. Densities similar to the monohydrate ash may be achieved by subsequently heating the material to about 350 °C. Alternatively, the ash can be converted to the monohydrate and then calcined. Sesqui light soda ash is valued by the detergent industry

Solvay Process ... Crude sodium chloride brine is first purified to prevent scaling of downstream process equipment and to prevent contamination of the final product. Magnesium ions are precipitated with milk of lime, Ca(OH)2, and the calcium ions are precipitated with soda ash. After purification, the brine solution is contacted with ammonia gas ... The ammoniated brine is then sent to the carbonating columns where sodium bicarbonate is precipitated by contacting the brine with carbon dioxide. Sodium bicarbonate is less soluble and precipitates on the internals of the carbonating column. At the end of the make cycle, the slurry is drained and the solid bicarbonate is filtered. ... The slurry from the carbonating columns is fed to continuous vacuum filters or centrifuges where the sodium bicarbonate crystals are recovered. The filter cake is carefully washed to control residual chloride while maintaining acceptable yield. Yield losses on washing are on the order of 10%. The filtrate is then calcined at 175-225 °C to produce sodium carbonate, carbon dioxide and water vapor. ... The hot soda ash discharged from the calciner is cooled, screened, and either packaged or shipped in bulk. This product, called light ash or technical grade soda ash, has a bulk density of around of 0.590 g/mL.

Soda ash, also known as sodium carbonate (Na2CO3), is an alkali chemical refined from the mineral trona or naturally occurring sodium carbonate-bearing brines (the soda ash from both is referred to as natural soda ash) or manufactured from one of several chemical processes (the soda ash from this process is referred to as synthetic soda ash).

For more Methods of Manufacturing (Complete) data for Sodium carbonate (6 total), please visit the HSDB record page.

General Manufacturing Information

Petroleum Refineries

Cyclic Crude and Intermediate Manufacturing

Textiles, apparel, and leather manufacturing

Paper Manufacturing

Computer and Electronic Product Manufacturing

Miscellaneous Manufacturing

Plastics Material and Resin Manufacturing

Industrial Gas Manufacturing

Utilities

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Wholesale and Retail Trade

All Other Basic Inorganic Chemical Manufacturing

Mining (except Oil and Gas) and support activities

Primary Metal Manufacturing

Construction

Adhesive Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Not Known or Reasonably Ascertainable

Petrochemical Manufacturing

Services

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

Food, beverage, and tobacco product manufacturing

Fabricated Metal Product Manufacturing

Carbonic acid sodium salt (1:2): ACTIVE

Produced by the ammonia-soda or Solvay process, or from lake brines or sea water by electrolytic processes.

For nearly a century, most of the soda ash produced in the U.S. has been made synthetically by the ammonia soda (Solvay) process. Largely because of high energy costs and strict pollution controls, most of the synthetic production is being abandoned in favor of the natural product obtained from deposits in Utah, California and Wyoming. One of the largest producing sites of the natural product is Green River, Wyoming.

The normal article of commerce is highly purified (>99%) material.

Traditional Solvay plants produce large volumes of aqueous, chloride-containing waste which must be discharged. Related environmental concerns are added whenever a plant complex includes lime quarries and ammonia-producing equipment. The natural soda ash processes produce no large volume of associated wastes. The major waste products are tailings, insoluble shale and minerals associated with trona and removed during processing. These solids along with purge liquors containing organic and trace impurities are sent to evaporation ponds where concentration of the aqueous stream is a first step in the eventual recovery of residual alkali.

In addition to the anhydrous form, the monohydrate form (5968-11-6) and the decahydrate form (6132-02-1) ... are placed on the market in very small quantities (compared to the anhydrous form). Sodium carbonate decahydrate is known as sal soda or washing soda. Although sodium carbonate monohydrate has a different CAS number than anhydrous sodium carbonate, ... the intrinsic properties are expected to be similar to the anhydrate.

Storage Conditions

Calcined soda ash is hygroscopic, gradually taking up moisture and carbon dioxide during transportation and storage. This converts the surface of sodium carbonate to the bicarbonate and leads to a weight increase of up to 17%. Soda ash is therefore best stored in closed, dry areas.

Keep well closed.

It migrates to food from packaging materials.